

Application Notes and Protocols for OGT 2115

Administration in Animal Model Studies

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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B15610721

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Introduction

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase. [1] Heparanase is an endo- β -D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. Upregulation of heparanase is implicated in tumor progression, metastasis, and inflammation, making it a compelling target for therapeutic intervention. [2][3] **OGT 2115** has demonstrated anti-angiogenic and pro-apoptotic properties in various preclinical models. [1][3] These application notes provide detailed protocols for the administration of **OGT 2115** in animal models of cancer and inflammation, along with methods for evaluating its efficacy.

Mechanism of Action

OGT 2115 exerts its biological effects primarily through the inhibition of heparanase activity. This inhibition leads to several downstream consequences:

- **Inhibition of Tumor Growth and Metastasis:** By preventing the degradation of the ECM, **OGT 2115** can inhibit the invasion and migration of tumor cells. [2]
- **Anti-Angiogenesis:** Heparanase releases pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), stored in the ECM. Inhibition of heparanase by **OGT 2115** can therefore suppress tumor angiogenesis.

- Induction of Apoptosis: In prostate cancer models, **OGT 2115** has been shown to induce apoptosis by downregulating the anti-apoptotic protein Mcl-1.[\[3\]](#)[\[4\]](#)
- Modulation of Inflammatory Responses: Heparanase is involved in the recruitment of leukocytes to sites of inflammation. By inhibiting heparanase, **OGT 2115** has the potential to mitigate inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving **OGT 2115**.

Table 1: In Vitro Efficacy of **OGT 2115**

Parameter	Cell Line	Value	Reference
IC ₅₀ (Heparanase Inhibition)	-	0.4 µM	[1]
IC ₅₀ (Anti-angiogenic)	-	1 µM	[1]
IC ₅₀ (Cell Viability)	PC-3 (Prostate Cancer)	18.4 µM	[2]
IC ₅₀ (Cell Viability)	DU-145 (Prostate Cancer)	90.6 µM	[2]

Table 2: In Vivo Administration and Efficacy of **OGT 2115** in a Prostate Cancer Xenograft Model

Parameter	Details	Reference
Animal Model	Nude mice with PC-3 cell xenografts	[2][3]
Drug Formulation	Saline (vehicle) or OGT 2115	[2]
Dosage	40 mg/kg	[2][3]
Administration Route	Oral gavage	[2][3]
Dosing Frequency	Daily	[2]
Treatment Duration	35 days	[2]
Outcome	Significant inhibition of tumor growth	[2][3]
Outcome	Increased TUNEL positive (apoptotic) cells in xenograft tissue	[2][3]

Experimental Protocols

Preparation and Administration of OGT 2115 for Oral Gavage in Mice

This protocol describes the preparation of **OGT 2115** for oral administration to mice, a common route for in vivo studies.

Materials:

- **OGT 2115** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- 0.5% Carboxymethylcellulose-sodium (CMC-Na) in saline
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 ml)

Formulation Protocol (Choose one based on dose):

- For Low Doses (≤ 1.14 mg/mL):
 - Prepare a 10 mg/mL stock solution of **OGT 2115** in DMSO.
 - For a final concentration of 1 mg/mL, add 100 μ l of the 10 mg/mL stock solution to 900 μ l of corn oil.
 - Vortex thoroughly to ensure a uniform suspension. Gentle warming or brief sonication can be used to aid dissolution.
- For High Doses:
 - Prepare a suspension of **OGT 2115** in 0.5% CMC-Na in saline at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse receiving 0.2 mL).
 - Vortex vigorously and sonicate if necessary to achieve a homogenous suspension.

Administration Protocol:

- Accurately weigh each mouse to determine the correct volume of the **OGT 2115** formulation to administer.
- Gently restrain the mouse.
- Insert the gavage needle carefully into the esophagus.
- Slowly administer the calculated volume of the **OGT 2115** suspension.
- Monitor the animal for any signs of distress after administration.

Prostate Cancer Xenograft Model in Nude Mice

This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model to evaluate the anti-tumor efficacy of **OGT 2115**.

Materials:

- PC-3 human prostate cancer cells
- Culture medium (e.g., F-12K Medium with 10% FBS)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Male athymic nude mice (6-8 weeks old)
- Syringes (1 ml) with 27-gauge needles
- Calipers

Protocol:

- Culture PC-3 cells to ~80% confluency.
- Harvest the cells by trypsinization and wash with PBS.
- Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2×10^7 cells/ml.
- Inject 100 μ l of the cell suspension (2×10^6 cells) subcutaneously into the right flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 30–40 mm³).[\[2\]](#)
- Randomize the mice into treatment and control groups.
- Administer **OGT 2115** or vehicle control daily via oral gavage as described in Protocol 1.

- Measure tumor volume with calipers every 3-4 days using the formula: $\text{Volume} = (\text{length} \times \text{width}^2)/2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, immunohistochemistry).

TUNEL Assay for Apoptosis Detection in Xenograft Tissues

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded tumor sections.

Materials:

- Paraffin-embedded tumor tissue sections (5 μm)
- Xylene and graded ethanol series for deparaffinization and rehydration
- Proteinase K solution (20 $\mu\text{g}/\text{ml}$)
- TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
- Wash buffers (e.g., PBS)
- Counterstain (e.g., DAPI or Hoechst)
- Mounting medium
- Fluorescence microscope

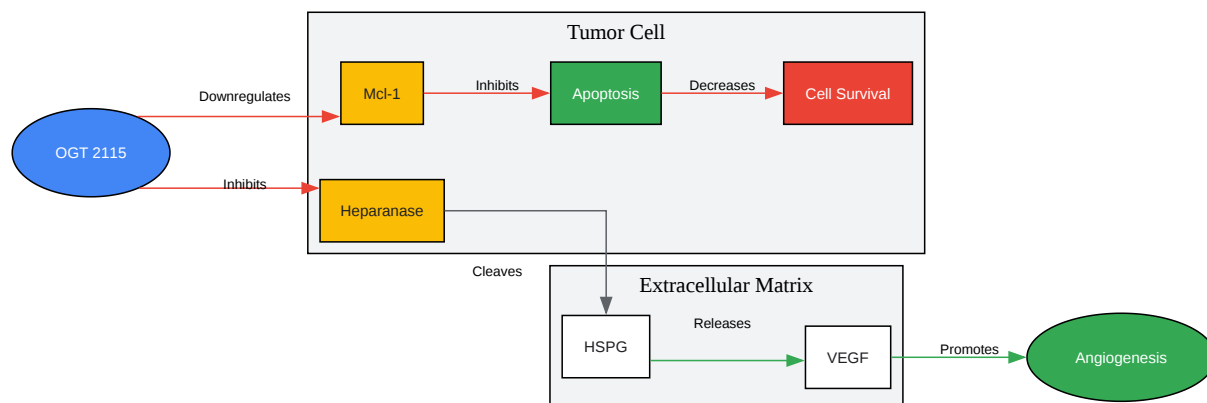
Protocol:

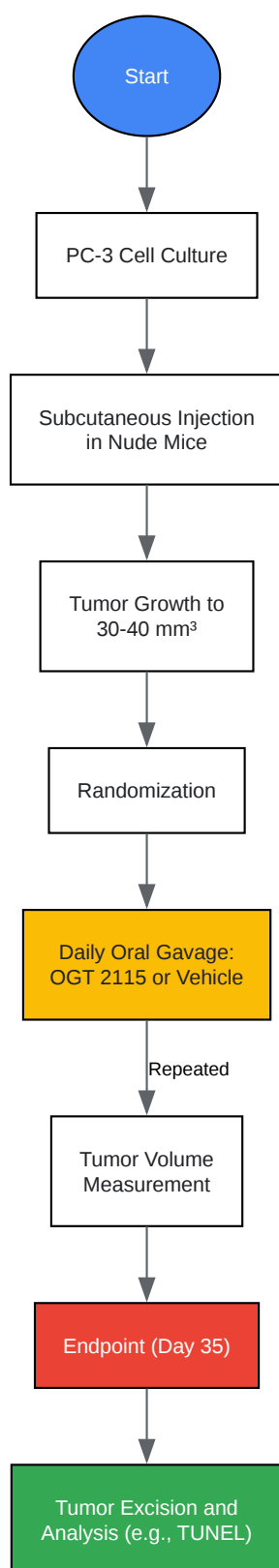
- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.

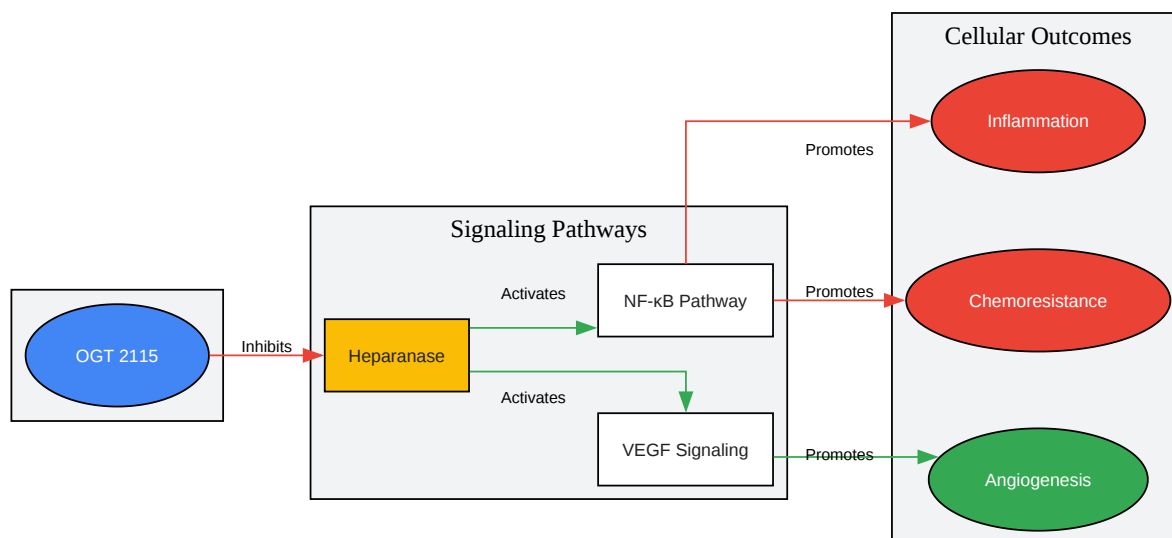
- Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.
- Permeabilization:
 - Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.
 - Wash slides with PBS.
- TUNEL Reaction:
 - Equilibrate the sections with the equilibration buffer provided in the kit.
 - Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit manufacturer's instructions.
 - Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
- Staining and Visualization:
 - Wash the slides to remove unincorporated nucleotides.
 - Counterstain the nuclei with DAPI or Hoechst.
 - Mount the coverslips with mounting medium.
 - Visualize the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
- Controls:
 - Positive control: Treat a section with DNase I to induce DNA fragmentation before the TUNEL reaction.
 - Negative control: Omit the TdT enzyme from the TUNEL reaction mixture.

Signaling Pathways and Experimental Workflows

OGT 2115 Mechanism of Action in Cancer







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